molecular formula C7H7N3S B112751 2,6-Benzothiazolediamine CAS No. 5407-51-2

2,6-Benzothiazolediamine

Cat. No. B112751
CAS RN: 5407-51-2
M. Wt: 165.22 g/mol
InChI Key: HYBCFWFWKXJYFT-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

A mixture of 6-nitro-benzothiazol-2-ylamine (1.0 g, 5.12 mmol) and SnCl2 (4.86 g, 25.6 mmol) in 15 mL ethanol (denatured) was heated at reflux for 1 hour. The mixture was concentrated and partitioned between 100 mL CH2Cl2 and 50 mL 1.0 N NaOH. The organic layer was separated and the aqueous layer was extracted with 2×100 mL of CH2Cl2. The combined organic fractions were dried over MgSO4, filtered and evaporated to give a yellow solid. This was washed with a 1:1 mixture of Et2O and hexanes. Yield: 50%; 1H-NMR (acetone-d6): δ 7.14 (d, 1H, J=8.8 Hz); 6.92 (d, 1H, J=1.9 Hz); 6.62 (dd, 1H, J=1.9, 8.5 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=1)([O-])=O.Cl[Sn]Cl>C(O)C>[S:10]1[C:6]2[CH:5]=[C:4]([NH2:1])[CH:13]=[CH:12][C:7]=2[N:8]=[C:9]1[NH2:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
4.86 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between 100 mL CH2Cl2 and 50 mL 1.0 N NaOH
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×100 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
This was washed with a 1:1 mixture of Et2O and hexanes

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=C(C=C2)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.